Streptonigrin
Overview
Description
Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. It was first isolated in 1959 by Rao and Cullen . This compound has garnered significant interest due to its potent antitumor properties and its ability to inhibit the growth of several transplantable rodent and human tumors .
Mechanism of Action
Target of Action
Streptonigrin, an aminoquinone antitumor and antibacterial antibiotic , primarily targets the SUMO-specific protease SENP1 . SENP1 plays a crucial role in the post-translational modification process known as SUMOylation, which is involved in various cellular processes, including nuclear-cytosolic transport, transcriptional regulation, apoptosis, protein stability, response to stress, and cell cycle progression . This compound also inhibits nitric oxide-dependent activation of soluble guanylyl cyclase .
Mode of Action
This compound interacts with its targets by binding to SENP1 on the surface where SUMO binds, disrupting the SENP1-SUMO1 interaction . This interaction is facilitated by aromatic π stacking interactions . In the presence of certain metal ions such as iron, zinc, or copper, this compound binds irreversibly to DNA, forming this compound–metal–DNA complexes . This binding is activated via a one- or two-electron reductase, with NAD(P)H .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the late phase of proliferation of B-cells, with the inhibition of topoisomerase II implicated as the mechanism of this B-cell-selective suppression . Furthermore, this compound preferentially suppresses myeloid T-cell precursors . The biosynthetic pathway for this compound involves 48 genes in the stn gene cluster .
Pharmacokinetics
It’s important to note that these properties play a crucial role in drug discovery and chemical safety assessment . The ADME properties of a drug molecule can significantly impact its bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action include increased global SUMOylation levels and a reduced level of hypoxia-inducible factor alpha (HIF1α) in cells . It also causes an increase in heterochromatin without significantly affecting cell proliferation and viability .
Action Environment
Environmental conditions can impact the action, efficacy, and stability of this compound. For instance, environmental conditions that affect bacterial respiration have been reported to result in changes to this compound susceptibility and uptake
Biochemical Analysis
Biochemical Properties
Streptonigrin interacts with various enzymes and proteins. It binds irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been identified as a selective suppressor of B-cell proliferation induced by lipopolysaccharide . In cultured cell lines, however, this compound preferentially suppressed the growth of an interleukin-3-dependent myeloid cell line rather than B-cell lines . Additionally, this compound inhibits the SUMO-specific protease SENP1, resulting in increased global SUMOylation levels and reduced level of hypoxia-inducible factor alpha (HIF1α) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit the nitric oxide-dependent activation of soluble guanylyl cyclase . It also binds and inhibits the SUMO-specific protease SENP1 .
Temporal Effects in Laboratory Settings
This compound promotes heterochromatin formation in cultured cells. It has been found to increase Hoechst-stained nuclear fluorescence intensity, indicating an increase in heterochromatin contents . This effect was observed even at a concentration as low as one nanomolar .
Transport and Distribution
A sensitive and precise microbiological assay has been developed for the determination of distribution and concentrations of this compound in the body fluids and tissues of treated mice .
Subcellular Localization
This compound treated cells exhibit compacted DNA foci in the nucleus that co-localize with Heterochromatin Protein 1 alpha (HP1α), indicating a subcellular localization within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves constructing a key pentasubstituted pyridine fragment. Two main synthetic routes have been developed, both relying on ring-closing metathesis but differing in the substitution and complexity of the precursor to cyclization . The second-generation approach ultimately furnishes this compound in 14 linear steps and 11% overall yield from inexpensive ethyl glyoxalate .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces flocculus. The antibiotic is isolated from the broth filtrates of the cultured bacterium .
Chemical Reactions Analysis
Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds irreversibly to DNA in the presence of certain metal cations (e.g., zinc, copper, iron, manganese, cadmium, gold) and is activated via a one- or two-electron reductase, with NAD(P)H as a cofactor, to form a semiquinone or hydroquinone intermediate .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ethyl glyoxalate, triflic anhydride, and 2,6-di-tert-butyl-4-methylpyridine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products: The major products formed from the reactions involving this compound include various derivatives with modified aminoquinone structures. These derivatives have been studied for their potential pharmacological applications .
Scientific Research Applications
Streptonigrin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to study the effects of antibiotics on bacterial DNA synthesis and degradation.
Medicine: this compound has been investigated for its antitumor properties and its potential use in cancer therapy.
Industry: this compound is used in the development of new antibiotics and antitumor agents.
Comparison with Similar Compounds
Streptonigrin is similar to other aminoquinone antibiotics, such as mitomycin C, which also contains an aminoquinone fragment . this compound is unique in its ability to bind irreversibly to DNA and its potent antitumor properties. Other similar compounds include:
Mitomycin C: An antitumor antibiotic with a similar aminoquinone structure.
Actinomycin D: Another antibiotic that binds to DNA and inhibits RNA synthesis.
This compound’s unique mechanism of action and potent antitumor properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Streptonigrin exerts its antitumor activity by causing DNA strand scission. [] This occurs through the formation of a ternary complex involving this compound, DNA, and topoisomerase II. [] The complex stabilizes the normally transient DNA cleavage mediated by topoisomerase II, leading to permanent DNA breaks and ultimately cell death. [, ]
A: While this compound does not appear to exhibit strong sequence-specific binding to DNA in general, [] it shows a unique preference for the dinucleotide sequence 5′-TA-3′ at positions +2 and +3 from the cleavage site of topoisomerase II. []
A: The quinone moiety in this compound plays a crucial role in its cytotoxicity. [] It undergoes redox cycling, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen, generating reactive oxygen species (ROS) that contribute to DNA damage and cell death. [, , ]
A: The molecular formula of this compound is C25H22N4O8, and its molecular weight is 506.47 g/mol. [, ]
A: Yes, various spectroscopic techniques have been employed to study this compound. UV-Vis spectroscopy has been used to investigate its interaction with metal ions and DNA. [, , ] NMR spectroscopy has been used to determine its solution conformation, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze the binding site of this compound on the SUMO-specific protease SENP1. [] EPR spectroscopy has been utilized to characterize the formation of a superoxo−palladium(II)−this compound complex. []
ANone: Information about the material compatibility and stability of this compound under various conditions is limited in the provided research papers. Further research is needed to explore these aspects.
A: Yes, computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the interactions of this compound with potential targets, including histone methyltransferases. [] These studies aim to understand its binding affinities and identify potential therapeutic applications.
ANone: Several studies have explored the SAR of this compound, particularly focusing on the role of specific functional groups:
A: Researchers are actively investigating the design and synthesis of this compound analogues with improved therapeutic properties and reduced side effects. [] One approach involves modifying the drug's structure to enhance its target specificity and reduce off-target toxicity. For instance, conjugating this compound to monoclonal antibodies has shown promising results in increasing its specificity towards cancer cells while minimizing its effects on normal tissues. [, ]
ANone: The provided research papers do not provide detailed information regarding the stability of this compound under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability. This highlights the need for further research to optimize its pharmaceutical potential.
ANone: Limited information is available on the specific pharmacokinetic properties of this compound from the provided research papers. Further studies are needed to fully characterize its ADME profile and understand its behavior in vivo.
A: In vitro studies have demonstrated the cytotoxic activity of this compound against a broad spectrum of human cancer cell lines, including leukemia (P-388), [] hepatoma (BEL-7402), [, ] and lung cancer cells. []
A: Yes, this compound has demonstrated significant antitumor activity in various murine tumor models. [] It has also been shown to reduce tumor growth and improve survival in a preclinical renal cell carcinoma model. [] Moreover, it demonstrated antiviral activity against the Rauscher murine leukemia virus in vivo, significantly reducing splenomegaly and prolonging the survival time of infected mice. []
A: Although this compound showed promising activity against a range of human cancers in early clinical trials, its clinical use was discontinued due to severe side effects, primarily bone marrow depression. [, , , ]
ANone: Research suggests that resistance to this compound can arise through several mechanisms, including:
A: While this compound demonstrated potent antitumor activity, its clinical use was hampered by dose-limiting toxicities, particularly myelosuppression. [, , , ] Gastrointestinal toxicity has also been reported in clinical trials. [, ] The high toxicity of this compound highlights the need to develop safer analogues or alternative treatment strategies.
A: One promising strategy involves conjugating this compound to monoclonal antibodies that specifically recognize tumor-associated antigens. This approach aims to increase the drug's concentration in tumor tissues while minimizing its exposure to normal cells, thereby improving efficacy and reducing off-target toxicity. [, ]
ANone: Various analytical techniques have been employed to characterize this compound, including:
- UV-Vis spectroscopy: Used to investigate the interaction of this compound with metal ions and DNA. [, , ]
- NMR spectroscopy: Employed to determine the solution conformation of this compound, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze its binding site on SENP1. []
- EPR spectroscopy: Used to characterize the formation of a superoxo−palladium(II)−this compound complex. []
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